2-(difluoromethyl)-4-fluoroaniline hydrochloride
Description
Properties
CAS No. |
2639457-48-8 |
|---|---|
Molecular Formula |
C7H7ClF3N |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,7H,11H2;1H |
InChI Key |
OSMHXKKURAIXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-4-fluoroaniline hydrochloride typically involves the introduction of difluoromethyl and fluoro groups onto an aniline backbone. One common method involves the reaction of 4-fluoroaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The incorporation of fluorine atoms into drug structures is a common strategy in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic properties of compounds. 2-(Difluoromethyl)-4-fluoroaniline hydrochloride serves as a key intermediate in synthesizing various bioactive molecules. Its difluoromethyl group can influence lipophilicity, metabolic stability, and binding affinity to biological targets.
- Antiviral Agents : Research has demonstrated that fluorinated anilines can be effective in developing antiviral drugs. For instance, derivatives of 2-(difluoromethyl)-4-fluoroaniline have shown promise in inhibiting hepatitis B virus (HBV) replication in cell lines, as indicated by studies on tetrahydroquinoxaline derivatives that incorporated similar fluorinated structures .
- Cancer Therapeutics : The compound's unique electronic properties make it suitable for designing inhibitors targeting specific cancer pathways. Fluorinated compounds often exhibit improved selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts .
Agricultural Applications
Herbicides
this compound has been explored for its herbicidal properties. It is part of a class of aryl triazolinones that effectively control various weed species while being selective towards certain crops.
- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in plant growth, leading to the death of unwanted plants. Its application can be preemergence or postemergence, making it versatile for agricultural practices .
- Field Studies : Trials have shown that formulations containing this compound can significantly reduce the growth of both grassy and broadleaf weeds without harming crops like soybeans and corn .
Material Science
Fluorinated Polymers
The unique properties of this compound enable its use in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.
- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymerization processes, leading to materials with improved mechanical properties and durability under harsh conditions.
- Applications in Coatings : Fluorinated polymers derived from this compound are suitable for protective coatings due to their hydrophobic nature and resistance to solvents and chemicals .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC10753860 | Demonstrated antiviral activity against HBV; analogs showed enhanced potency with fluorination. |
| Agricultural Science | WO1987003782A1 | Effective herbicide for controlling broadleaf and grassy weeds; selective towards crops. |
| Material Science | RSC Advances | Developed high-performance fluorinated polymers with superior chemical resistance. |
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated and fluorinated anilines, such as:
- 2-(Trifluoromethyl)-4-fluoroaniline
- 2-(Difluoromethyl)-4-chloroaniline
- 2-(Difluoromethyl)-4-bromoaniline
Uniqueness
2-(Difluoromethyl)-4-fluoroaniline hydrochloride is unique due to the specific combination of difluoromethyl and fluoro groups, which imparts distinct chemical and physical properties.
Biological Activity
2-(Difluoromethyl)-4-fluoroaniline hydrochloride (CAS No. 2639457-48-8) is a synthetic compound characterized by the presence of difluoromethyl and fluoro groups on an aniline backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClF3N |
| Molecular Weight | 197.58 g/mol |
| IUPAC Name | 2-(difluoromethyl)-4-fluoroaniline; hydrochloride |
| Purity | 95% |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl and fluoro groups enhance the compound's lipophilicity and reactivity, potentially influencing its binding affinity to various enzymes and receptors. These interactions can modulate critical biological pathways, leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Antiparasitic Effects : Similar compounds have shown efficacy against parasites, and ongoing research is exploring the potential of this compound in targeting malaria-causing organisms by inhibiting essential metabolic pathways.
- Pharmacokinetic Properties : The incorporation of difluoromethyl groups can significantly impact absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies show that fluorinated compounds often exhibit altered metabolic stability and permeability compared to their non-fluorinated analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies:
- Fluorine Substitution : The presence of fluorine atoms in the structure has been linked to enhanced lipophilicity and improved binding to biological targets. For instance, difluoromethylation can increase the potency of compounds against certain pathogens .
- Comparative Analysis : When compared to similar compounds such as 2-(trifluoromethyl)-4-fluoroaniline, this compound shows unique properties due to the specific arrangement of functional groups, which affects its biological activity profile.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimalarial Research : A study focused on optimizing compounds for antimalarial activity found that modifications similar to those in this compound could improve efficacy against Plasmodium falciparum by enhancing metabolic stability while maintaining activity against resistant strains .
- Toxicity Assessments : Investigations into the toxicity of fluorinated compounds have raised concerns over their metabolic pathways, with some studies indicating that certain derivatives may produce toxic metabolites under specific conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(difluoromethyl)-4-fluoroaniline hydrochloride, and how do reaction conditions influence yield and purity?
- The synthesis of fluorinated aniline derivatives typically involves diazotization followed by fluorination or nucleophilic substitution. For example, 4-fluoroaniline derivatives are synthesized via catalytic fluorination or halogen exchange under controlled temperatures (40–80°C) using agents like KF or HF-pyridine . For the difluoromethyl group, methods such as the Balz-Schiemann reaction or fluorodecarboxylation may be adapted, with yields highly dependent on solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of fluorinating agents . Purity optimization often requires recrystallization in ethanol/water mixtures or column chromatography with silica gel.
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR is critical for resolving fluorine environments (e.g., difluoromethyl vs. aromatic fluorine), with chemical shifts typically between -110 to -130 ppm for CF groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects of the difluoromethyl group on molecular conformation, particularly in salt forms .
- HPLC : Validates purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. How does the compound’s stability vary under different storage conditions?
- Stability studies indicate that the hydrochloride salt form enhances hygroscopicity. Storage in desiccators (0–4°C, argon atmosphere) prevents hydrolysis of the difluoromethyl group. Degradation products may include oxidized quinones (via air exposure) or dehydrohalogenated amines, detectable via TLC or HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?
- Discrepancies in IC values or binding affinities often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). For example, protein binding studies require strict control of ionic strength (e.g., PBS buffer vs. Tris-HCl) to avoid false positives . Meta-analyses of structure-activity relationships (SAR) should account for substituent electronic effects: the difluoromethyl group’s strong electron-withdrawing nature alters π-π stacking and hydrogen-bonding interactions compared to monofluorinated analogs .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) highlight the difluoromethyl group’s role in enhancing van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms) .
- DFT Calculations : Assess electronic effects on aromatic ring polarization, which influences nucleophilic attack sites during metabolic reactions .
Q. What experimental designs optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?
- Parallel Synthesis : Use combinatorial chemistry to introduce substituents (e.g., methyl, methoxy) at the 4-fluoroaniline core. Reaction conditions (e.g., Pd-catalyzed cross-coupling for aryl substitutions) must balance steric hindrance from the difluoromethyl group .
- Isotopic Labeling : Incorporate or labels to track metabolic pathways in vitro .
Methodological Challenges and Solutions
Q. How to mitigate toxicity risks during in vivo studies of this compound?
- Acute Toxicity Screening : Follow OECD Guidelines 423, using rodent models to determine LD and monitor hepatorenal biomarkers (e.g., ALT, creatinine).
- Metabolite Identification : LC-MS/MS analyses of plasma and urine detect fluorinated metabolites, which may require chelating agents (e.g., EDTA) to prevent false positives .
Q. What are the key considerations for designing fluorinated analogs with improved pharmacokinetic profiles?
- LogP Optimization : The difluoromethyl group increases hydrophobicity (LogP ~2.5). Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications to enhance aqueous solubility .
- CYP450 Inhibition Assays : Screen for interactions using human liver microsomes to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
